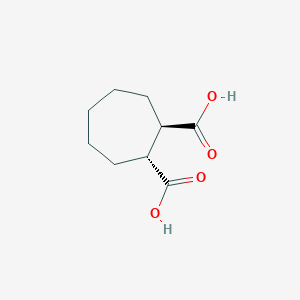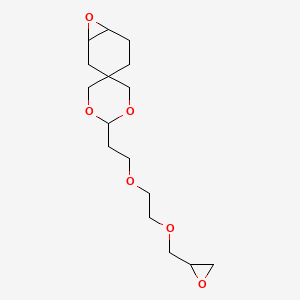
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3'-(7)oxabicyclo(4.1.0)heptane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its molecular structure includes an oxirane ring, which is known for its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) typically involves multiple steps. One common method includes the reaction of an epoxide with a diol, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) involves its ability to interact with various molecular targets through its reactive oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethoxy)methyl]oxirane
- Trimethoxy [2- (7-oxabicyclo [4.1.0]hept-3-yl)ethyl]silane
- 3,3’-Bi-7-oxabicyclo[4.1.0]heptane
Uniqueness
Compared to these similar compounds, 2-(2-(2-(Oxiranylmethoxy)ethoxy)ethyl)spiro(1,3-dioxane-5,3’-(7)oxabicyclo(4.1.0)heptane) stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
2155-38-6 |
|---|---|
Fórmula molecular |
C16H26O6 |
Peso molecular |
314.37 g/mol |
Nombre IUPAC |
2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]spiro[1,3-dioxane-5,3'-7-oxabicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C16H26O6/c1-3-16(7-14-13(1)22-14)10-20-15(21-11-16)2-4-17-5-6-18-8-12-9-19-12/h12-15H,1-11H2 |
Clave InChI |
AGKSHJVVKNWHOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3C1O3)COC(OC2)CCOCCOCC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


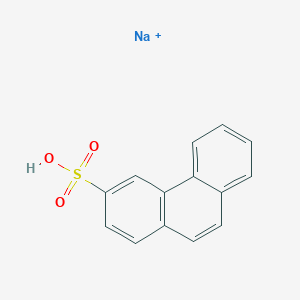
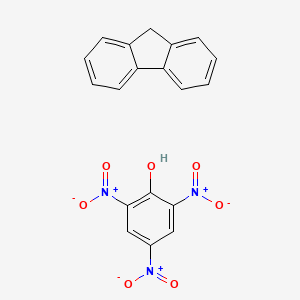
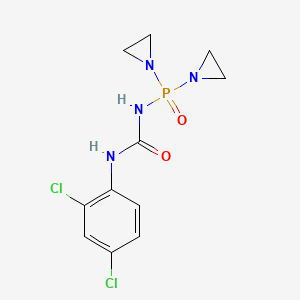


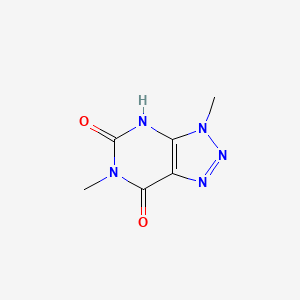
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

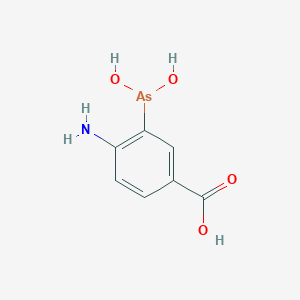

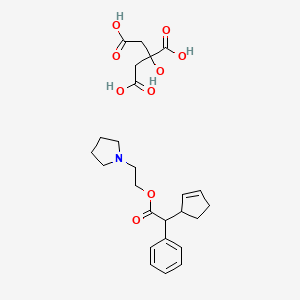

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
